

Application Note: Quantitative Analysis of Disperse Orange 29 by LC-MS/MS

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Compound of Interest

Compound Name: Disperse orange 29

Cat. No.: B3427777

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Introduction

Disperse Orange 29 is a synthetic dye used in the textile industry for dyeing polyester and other synthetic fibers.^{[1][2]} Due to its potential environmental and health impacts, a sensitive and selective analytical method for its quantification is crucial. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of **Disperse Orange 29** in various matrices. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high sensitivity and specificity.

Materials and Methods

Reagents and Standards

- **Disperse Orange 29** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate (LC-MS grade)
- Formic acid (LC-MS grade)

- Ultrapure water

Instrumentation

- Liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.[\[1\]](#)
- C18 symmetry column (100 mm x 4.6 mm, 3.5 μ m).[\[1\]](#)
- Electrospray Ionization (ESI) source.[\[1\]](#)

Experimental Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Disperse Orange 29** analytical standard and dissolve it in 10 mL of methanol.
- Working Stock Solution (10 μ g/mL): Dilute 100 μ L of the primary stock solution to 10 mL with methanol.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 70:30 v/v acetonitrile:5 mM ammonium acetate).

Sample Preparation (Textile Samples)

- Accurately weigh 1.0 g of the textile sample and cut it into small pieces.
- Add 20 mL of methanol to the sample in a conical flask.
- Sonicate the sample for 30 minutes at 50°C.[\[3\]](#)[\[4\]](#)
- Centrifuge the extract at 10,000 rpm for 10 minutes.[\[3\]](#)[\[4\]](#)
- Filter the supernatant through a 0.22 μ m PTFE syringe filter.
- The filtered extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental parameters for the LC-MS/MS analysis are outlined in the tables below.

Data Presentation

The quantitative data for the LC-MS/MS method for **Disperse Orange 29** is summarized in the following tables.

Table 1: LC Parameters

Parameter	Value	Reference
Column	C18 symmetry (100 mm x 4.6 mm, 3.5 µm)	[1]
Mobile Phase	A: 5.0 mM ammonium acetate in water B: Acetonitrile	[1]
Gradient	70% B	[1]
Flow Rate	0.8 mL/min (split to 0.2 mL/min into MS source)	[1]
Column Temperature	40°C	[1]
Injection Volume	10 µL	[1]

Table 2: MS Parameters

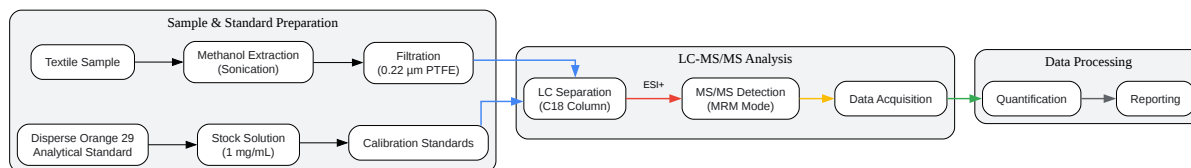
Parameter	Value	Reference
Ionization Mode	Positive Electrospray Ionization (ESI+)	[1]
Detection Mode	Multiple Reaction Monitoring (MRM)	[1]
MRM Transition	m/z 273.2 -> 120.1	[1]
Dwell Time	200 ms	
Collision Energy	Optimized for the specific instrument	
Cone Voltage	Optimized for the specific instrument	

Table 3: Method Performance

Parameter	Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	1.0 µg/kg
Limit of Quantification (LOQ)	3.0 µg/kg
Recovery	92.1% - 98.7%

Experimental Workflow Visualization

The overall experimental workflow for the quantification of **Disperse Orange 29** is depicted in the following diagram.



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Caption: Experimental workflow for **Disperse Orange 29** quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of **Disperse Orange 29**. The simple sample preparation protocol and the high specificity of MRM detection make this method suitable for routine analysis in quality control and research laboratories.

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